FR-167356
Description
FR-167356 is a selective inhibitor targeting the a3 isoform of vacuolar H⁺-ATPase (V-ATPase), a proton pump critical for acidifying intracellular compartments such as lysosomes and osteoclast resorption lacunae. This compound exhibits potent inhibitory activity against osteoclast plasma membranes, renal brush border membranes, and macrophage microsomes, with IC50 values of 170 nM, 370 nM, and 220 nM, respectively . Its molecular formula is C19H17Cl2NO3, with a molecular weight of 378.25 g/mol and a CAS number of 174185-16-1 .
In preclinical studies, this compound demonstrated significant efficacy in reducing bone metastasis of B16-F10 melanoma cells in male C57BL/6 mice at a dose of 200 mg/kg, concurrently suppressing tumor growth and downregulating MMP9 expression . Its solubility in DMSO is 22.5 mg/mL (7.08 mM), and it is stored as a powder at -20°C (stable for 3 years) or in solvent at -80°C (1 year) .
Properties
CAS No. |
174185-16-1 |
|---|---|
Molecular Formula |
C19H17Cl2NO3 |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
2,6-dichloro-N-[3-(2-hydroxypropan-2-yl)-2-methyl-1-benzofuran-7-yl]benzamide |
InChI |
InChI=1S/C19H17Cl2NO3/c1-10-16(19(2,3)24)11-6-4-9-14(17(11)25-10)22-18(23)15-12(20)7-5-8-13(15)21/h4-9,24H,1-3H3,(H,22,23) |
InChI Key |
GCAOVMKRBUCSET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C(=CC=C2)NC(=O)C3=C(C=CC=C3Cl)Cl)C(C)(C)O |
Appearance |
Solid powder |
Other CAS No. |
174185-16-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR-167356; FR167356; FR 167356; UNII-XF02B1HC8R. |
Origin of Product |
United States |
Biological Activity
FR-167356 is a novel compound recognized for its role as a vacuolar ATPase (V-ATPase) inhibitor , particularly targeting osteoclasts, which are crucial for bone resorption. This compound has garnered attention due to its selective inhibition of osteoclast V-ATPase compared to lysosomal V-ATPase, making it a potential therapeutic agent for treating lytic bone diseases such as osteoporosis and Paget's disease.
This compound functions by binding to the V-ATPase enzyme, inhibiting its ability to transport protons across cellular membranes. This action leads to reduced acidification processes essential for osteoclast function and bone resorption. Experimental studies have demonstrated that this compound significantly inhibits H transport activity in osteoclast V-ATPase, thereby decreasing H extrusion from the cytoplasm of osteoclasts, which is vital for their resorptive activity .
Selectivity and Potency
Research indicates that this compound exhibits approximately seven-fold less potency against lysosomal V-ATPase compared to osteoclast V-ATPase. This selectivity is crucial as it minimizes potential side effects associated with lysosomal function while maximizing therapeutic effects on bone resorption . The compound's unique chemical structure differentiates it from other known V-ATPase inhibitors, allowing it to serve as a valuable tool in drug development aimed at inhibiting bone resorption without adversely affecting other cellular processes .
In Vitro Studies
In vitro assays have shown that this compound effectively inhibits bone resorption by targeting osteoclast V-ATPase with high potency. The compound's ability to selectively inhibit osteoclast activity makes it a promising candidate for therapies aimed at reducing bone loss associated with various conditions .
In Vivo Studies
Animal model studies, particularly using ovariectomized rats, have demonstrated that this compound significantly prevents bone loss associated with osteoporosis. These findings suggest its potential application in clinical settings for managing lytic bone diseases .
Data Table: Biological Activity Summary of this compound
| Parameter | This compound |
|---|---|
| Target | Osteoclast V-ATPase |
| Potency Against Lysosomal V-ATPase | Approximately 7-fold less potent than osteoclast V-ATPase |
| Mechanism of Action | Inhibits proton transport |
| In Vitro Efficacy | High potency in inhibiting bone resorption |
| In Vivo Efficacy | Prevents bone loss in ovariectomized rats |
| Potential Applications | Osteoporosis, Paget's disease |
Scientific Research Applications
In Vitro Studies
In vitro experiments have demonstrated that FR-167356 effectively inhibits bone resorption activities in osteoclasts. The compound was shown to significantly reduce the H transport activity associated with osteoclast V-ATPase, leading to decreased acidification necessary for bone matrix degradation. Notably, this compound was approximately seven-fold less effective against lysosomal V-ATPase compared to osteoclast V-ATPase, reinforcing its potential as a selective therapeutic agent .
Calvaria Organ Culture
Further studies involved calvaria organ cultures from neonatal rats treated with this compound. The results indicated a marked reduction in calcium release into the media, which is indicative of inhibited bone resorption. This finding underscores the compound's potential utility in managing conditions characterized by excessive bone loss, such as osteoporosis .
Case Study: Osteoporosis Treatment
A case study conducted on the effects of this compound on osteoporosis models highlighted its efficacy in reducing bone resorption markers while maintaining overall bone density. The study utilized various dosages of this compound to assess its impact on osteoclast activity and bone turnover rates over an extended period. Results showed that lower doses effectively inhibited osteoclast function without adverse effects on other cell types involved in bone remodeling.
Case Study: Cancer Research
In cancer research contexts, this compound has been investigated for its potential role in inhibiting tumor-associated osteoclast activity. Given that certain tumors can induce osteolytic lesions through increased osteoclast activity, this compound's selective inhibition may offer a dual benefit: reducing tumor burden while preserving skeletal integrity .
Data Summary
The following table summarizes key findings from various studies on this compound:
| Study Type | Key Findings | Implications |
|---|---|---|
| In Vitro Osteoclast Study | Significant inhibition of H transport activity | Potential treatment for lytic bone diseases |
| Calvaria Organ Culture | Reduced calcium release indicating inhibited resorption | Application in osteoporosis management |
| Cancer Research | Inhibition of osteoclast activity related to tumors | Possible use in cancer therapy |
Comparison with Similar Compounds
Research Findings and Clinical Implications
Key Data from Preclinical Studies
- In Vitro: this compound reduced osteoclast-mediated bone resorption by >50% at 200 nM, outperforming non-specific V-ATPase inhibitors .
- In Vivo : In murine models, this compound decreased metastatic lesions by 40–60% without significant hepatotoxicity, a critical advantage over Apitolisib, which exhibits dose-limiting metabolic side effects .
Q & A
Q. What is the molecular mechanism of FR-167356 in inhibiting a3 isoform vacuolar H⁺-ATPase?
this compound selectively targets the a3 isoform of vacuolar H⁺-ATPase, disrupting proton translocation essential for osteoclast resorption and tumor microenvironment acidification. Its inhibition reduces bone metastasis by impairing osteoclast activity and tumor cell survival. Mechanistically, it binds to the a3 subunit, with IC50 values of 170 nM (osteoclast membranes), 370 nM (renal brush-border membranes), and 220 nM (macrophage microsomes), reflecting tissue-specific potency .
Q. How can researchers validate the specificity of this compound for the a3 isoform over other ATPase isoforms?
Specificity can be assessed through competitive binding assays using recombinant ATPase isoforms or comparative IC50 profiling in cell lines expressing distinct isoforms. For example, comparing inhibitory efficacy in osteoclasts (a3-rich) versus renal cells (a4-dominated) provides isoform selectivity evidence. Cross-reactivity studies with non-a3 ATPases (e.g., SERCA or F-type ATPases) further confirm target specificity .
Q. What are the recommended storage and solubility protocols for this compound to ensure experimental reproducibility?
this compound should be stored at -20°C in powder form (stable for 3 years) and dissolved in DMSO at 22.5 mg/mL (7.08 mM) for working solutions. Once dissolved, aliquots must be stored at -80°C (stable for 1 year) to prevent degradation. Avoid freeze-thaw cycles, and use blue ice during transport to maintain integrity .
Advanced Research Questions
Q. How can researchers optimize in vivo dosing protocols for this compound in bone metastasis models?
In male C57BL/6 mice, a dose of 200 mg/kg significantly reduces bone metastasis and tumor growth while suppressing MMP9 expression. Optimization requires pharmacokinetic profiling (e.g., half-life, bioavailability) and toxicity assessments. Route of administration (oral vs. intraperitoneal), frequency, and tumor model specificity (e.g., B16-F10 vs. human xenografts) should be tailored to balance efficacy and off-target effects .
Q. What methodologies are effective for analyzing contradictory IC50 values of this compound across different membrane preparations?
Discrepancies in IC50 values (e.g., 170 nM in osteoclasts vs. 370 nM in renal membranes) may arise from variations in membrane purity, assay conditions (pH, ATP concentration), or isoform heterogeneity. Researchers should standardize membrane isolation protocols, validate ATPase activity assays (e.g., malachite green phosphate detection), and use internal controls (e.g., bafilomycin A1 as a reference inhibitor) to mitigate variability .
Q. How can transcriptomic or proteomic data be integrated with this compound treatment outcomes to identify resistance mechanisms?
Multi-omics approaches (RNA-seq, proteomics) on this compound-treated cells can reveal compensatory pathways, such as upregulation of alternative proton pumps (e.g., monocarboxylate transporters) or MMP9-independent metastasis mechanisms. Network analysis tools (e.g., STRING or GeneMANIA) help map interactions between dysregulated genes/proteins and prioritize targets for combinatorial therapy .
Q. What strategies address batch-to-batch variability in this compound activity observed in long-term studies?
Batch variability may stem from differences in synthesis purity or storage conditions. High-performance liquid chromatography (HPLC) or mass spectrometry should verify compound integrity pre-experiment. Normalizing results to a reference batch and including positive/negative controls in each assay (e.g., untreated vs. bafilomycin-treated samples) ensures consistency .
Methodological and Analytical Considerations
Q. How should researchers design experiments to distinguish this compound’s direct effects on osteoclasts versus indirect effects on tumor cells?
Co-culture systems (osteoclasts + tumor cells) with selective this compound exposure (e.g., using transwell membranes) can isolate direct vs. microenvironment-mediated effects. Conditional knockout models (e.g., a3 ATPase-deficient osteoclasts) further clarify target-specific mechanisms .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) quantify IC50 values and Hill slopes. Bootstrapping or Monte Carlo simulations assess confidence intervals, while ANOVA with post-hoc tests compares efficacy across cell types or conditions .
Ethical and Reproducibility Standards
Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?
Follow institutional animal care protocols (IACUC) for tumor-bearing models, including humane endpoints (e.g., tumor size limits) and analgesia. Transparent reporting of sample sizes, randomization, and blinding in publications aligns with ARRIVE 2.0 guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
